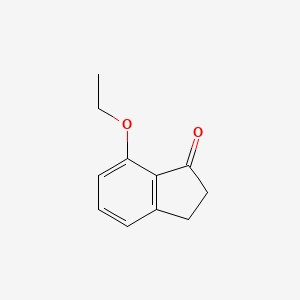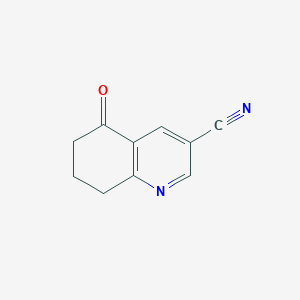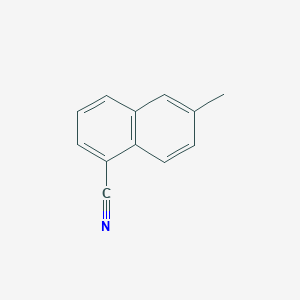
6-Methylnaphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C₁₂H₉N It is a derivative of naphthalene, characterized by a methyl group at the sixth position and a nitrile group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Methylnaphthalene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 6-methylnaphthalene with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 6-methylnaphthalene followed by a subsequent reaction with a suitable nitrile source. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Methylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 6-Methylnaphthalene-1-carboxylic acid or 6-methylnaphthalene-1-ketone.
Reduction: 6-Methylnaphthalene-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-Methylnaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-methylnaphthalene-1-carbonitrile exerts its effects depends on the specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methylnaphthalene-1-carboxaldehyde
- 6-Methylnaphthalene-1,2-dione
- 6-Methylnaphthalene-1,4-dione
Uniqueness
6-Methylnaphthalene-1-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
71235-73-9 |
|---|---|
Fórmula molecular |
C12H9N |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
6-methylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7H,1H3 |
Clave InChI |
WKKYKNUFFPNPQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



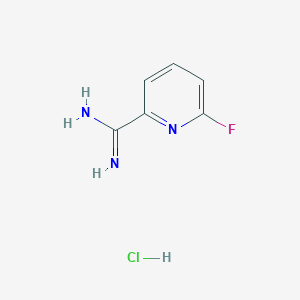
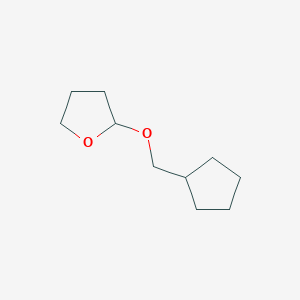
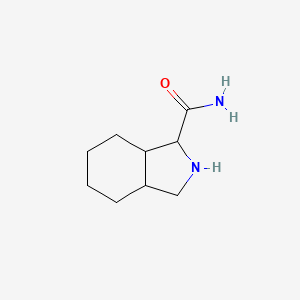

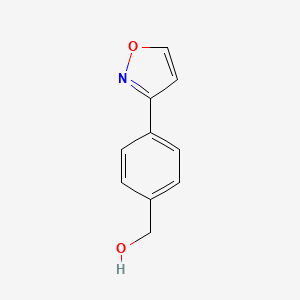

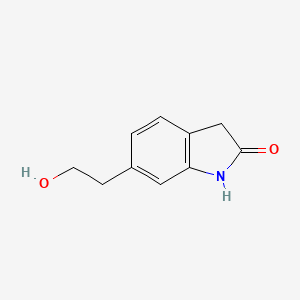

![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)

